molecular formula C12H15IO3 B3187404 Isopentyl 2-hydroxy-5-iodobenzoate CAS No. 15125-92-5

Isopentyl 2-hydroxy-5-iodobenzoate

Cat. No.: B3187404
CAS No.: 15125-92-5
M. Wt: 334.15 g/mol
InChI Key: XNLIIZZEQJEGRD-UHFFFAOYSA-N
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Description

Isopentyl 2-hydroxy-5-iodobenzoate is an ester derivative of 2-hydroxy-5-iodobenzoic acid and isopentanol. Its molecular structure features an iodine atom at the 5-position of the aromatic ring and a hydroxyl group at the 2-position, esterified with an isopentyl chain.

Properties

CAS No.

15125-92-5

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

3-methylbutyl 2-hydroxy-5-iodobenzoate

InChI

InChI=1S/C12H15IO3/c1-8(2)5-6-16-12(15)10-7-9(13)3-4-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

XNLIIZZEQJEGRD-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C1=C(C=CC(=C1)I)O

Canonical SMILES

CC(C)CCOC(=O)C1=C(C=CC(=C1)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Isopentyl 2-hydroxy-5-iodobenzoate with its closest structural analogs, as identified in commercial catalogs and related literature.

Substituent-Driven Structural Comparisons

Compound Substituent (Position) Molecular Formula Molecular Weight (g/mol) Predicted logP<sup>a</sup> Key Applications<sup>b</sup>
This compound Iodo (5) C12H15IO3 334.16 ~3.5 Pharmaceutical intermediates, radiocontrast agents
Isopentyl 5-bromo-2-hydroxybenzoate Bromo (5) C12H15BrO3 287.15 ~2.8 Antimicrobial agents, organic synthesis
Isopentyl 4-methoxycinnamate Methoxy (4) C15H20O3 248.32 ~3.0 UV filters, cosmetic formulations

<sup>a</sup>logP values estimated using fragment-based contribution methods.
<sup>b</sup>Applications inferred from substituent chemistry and commercial listings .

  • Iodo vs. Bromo Substituents: The iodine atom in this compound increases molecular weight and polarizability compared to the bromo analog. However, bromine’s smaller atomic radius may favor reactivity in nucleophilic substitutions, making the bromo derivative more suitable for synthetic modifications .
  • Hydroxy-Iodo vs. Methoxy-Cinnamate Systems : The methoxy group in Isopentyl 4-methoxycinnamate introduces electron-donating effects, enhancing UV absorption properties typical of cinnamate esters (e.g., sunscreens). In contrast, the electron-withdrawing iodine in this compound may stabilize the aromatic ring, favoring applications in radiography or as a heavy-atom marker in crystallography .

Physicochemical and Functional Differences

  • Solubility : The iodo derivative’s higher molecular weight and lipophilicity suggest lower aqueous solubility compared to the bromo and methoxy analogs. This could limit its use in hydrophilic formulations but enhance compatibility with lipid-based drug carriers.
  • Stability : Iodine’s susceptibility to photolytic degradation may reduce the shelf-life of this compound compared to the more stable methoxycinnamate.
  • Biological Activity : Brominated aromatics are historically associated with antimicrobial activity (e.g., bromosalicylanilides), suggesting Isopentyl 5-bromo-2-hydroxybenzoate may exhibit similar properties. The iodine analog’s bioactivity remains speculative but could involve thyroid hormone mimicry due to iodine’s role in endocrine systems .

Research Findings and Limitations

While direct comparative studies on these compounds are absent in the provided evidence, inferences can be drawn from substituent chemistry:

Synthetic Accessibility : The iodine substituent may complicate synthesis due to handling requirements for heavy halogens, whereas bromo and methoxy analogs are more straightforward to prepare .

Thermal Properties : The melting point of this compound is unreported, but iodine’s bulkiness may lower it relative to the crystalline methoxycinnamate.

Commercial Viability : Isopentyl 4-methoxycinnamate’s use in cosmetics aligns with established markets for cinnamate UV filters, whereas the iodo and bromo derivatives likely serve niche roles in pharmaceuticals .

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